![molecular formula C12H13NO3S B14668584 Cyclohexanone, 3-[(4-nitrophenyl)thio]- CAS No. 36640-29-6](/img/structure/B14668584.png)
Cyclohexanone, 3-[(4-nitrophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 3-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C12H13NO3S It is a derivative of cyclohexanone, where a nitrophenylthio group is attached to the third carbon of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[(4-nitrophenyl)thio]- typically involves the reaction of cyclohexanone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 3-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitrophenylthio group.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 3-[(4-nitrophenyl)thio]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 3-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitrophenylthio group can interact with enzymes or receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 3-[(4-chlorophenyl)thio]-: Similar structure but with a chlorophenylthio group instead of a nitrophenylthio group.
Cyclohexanone, 3-[(4-methylphenyl)thio]-: Contains a methylphenylthio group.
Cyclohexanone, 3-[(4-aminophenyl)thio]-: Features an aminophenylthio group.
Uniqueness
Cyclohexanone, 3-[(4-nitrophenyl)thio]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
36640-29-6 |
|---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13NO3S/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h4-7,12H,1-3,8H2 |
InChI-Schlüssel |
XCBCPCUXDZMGFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
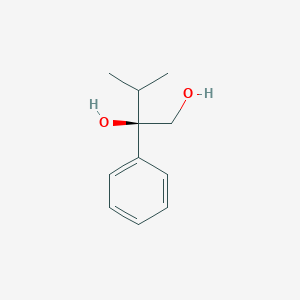
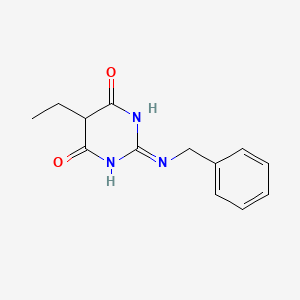
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)


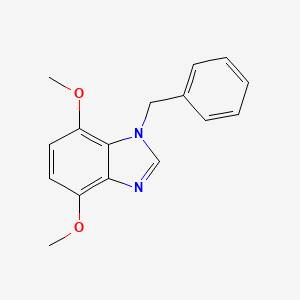
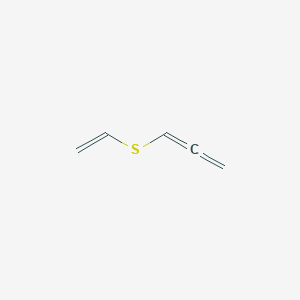
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
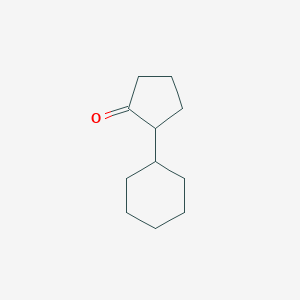
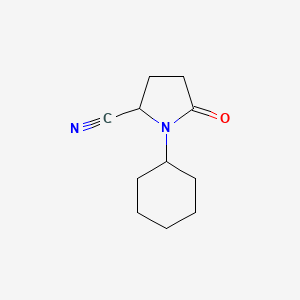
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
